molecular formula C9H17NO3 B1336704 tert-Butyl methyl(3-oxopropyl)carbamate CAS No. 273757-11-2

tert-Butyl methyl(3-oxopropyl)carbamate

Cat. No. B1336704
M. Wt: 187.24 g/mol
InChI Key: JBAKABOTZNERRZ-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3-oxopropyl)carbamate is a chemical compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are used in a variety of applications, including as intermediates in organic synthesis, pesticides, and pharmaceuticals. The tert-butyl group in this compound suggests that it may have increased steric bulk compared to other carbamates, potentially affecting its reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl methyl(3-oxopropyl)carbamate and related compounds has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method shows the versatility of tert-butyl carbamates as building blocks in organic synthesis. Additionally, the synthesis of related compounds such as (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate has been achieved through a one-pot, two-step telescoped sequence starting from readily available materials .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, as demonstrated by the synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its crystal structure was determined via single crystal X-ray diffraction analysis . The presence of a bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring, indicates that tert-butyl carbamates can adopt intricate three-dimensional structures.

Chemical Reactions Analysis

tert-Butyl carbamates participate in various chemical reactions. For example, tert-butylperoxyiodane has been used to oxidize the methylene groups α to the nitrogen atom of amides or carbamates, yielding imides or tert-butylperoxyamide acetals . The generation of carbon-centered radicals α to the nitrogen atom is a key step in this process. Another study describes the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles, leading to functionalized carbamates after hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl methyl(3-oxopropyl)carbamate are influenced by the tert-butyl group, which imparts steric hindrance. This can affect the solubility, boiling point, and stability of the compound. The reactivity of tert-butyl carbamates with organometallics to give N-(Boc)hydroxylamines and their ability to undergo lithiation and subsequent reactions with electrophiles are indicative of their chemical versatility. The synthesis of tert-butyl carbamates often involves steps such as esterification, protection/deprotection of functional groups, and nucleophilic substitution, as seen in the synthesis of intermediates for biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation in Organic Synthesis : tert-Butyl methyl(3-oxopropyl)carbamate plays a role in the preparation of various organic compounds. For instance, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is prepared using related carbamate compounds, demonstrating the versatility of tert-butyl carbamates in organic syntheses (Padwa, Brodney, & Lynch, 2003).

  • Photoredox Catalysis : Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamates, such as tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, establishes a cascade pathway for synthesizing 3-aminochromones. This highlights the utility of tert-butyl carbamates in photocatalyzed reactions (Wang et al., 2022).

Material Science and Surface Chemistry

  • Corrosion Inhibition : tert-Butyl methyl(3-oxopropyl)carbamate derivatives, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness in protecting metal surfaces from corrosion demonstrates their potential in material science applications (Faydy et al., 2019).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The study of carbamate derivatives, like tert-butyl carbamates, often involves analyzing their crystal structures to understand molecular conformations and interactions. This analysis provides insights into the molecular architecture of carbamates and their derivatives (Das et al., 2016).

Synthetic Chemistry and Drug Development

  • Intermediate in Drug Synthesis : Tert-Butyl methyl(3-oxopropyl)carbamate and its derivatives serve as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting their importance in pharmaceutical chemistry (Zhao et al., 2017).

Safety And Hazards

The safety data sheet for “tert-Butyl methyl(3-oxopropyl)carbamate” suggests that it should not be released into the environment . The compound may pose hazards upon ingestion, inhalation, and contact with skin and eyes . It is recommended to use personal protective equipment as required and ensure adequate ventilation .

Future Directions

The future directions for “tert-Butyl methyl(3-oxopropyl)carbamate” could involve its use in the synthesis of peptidomimetic supramolecular assemblies with stimuli-responsive properties . The controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids is a promising area of research .

properties

IUPAC Name

tert-butyl N-methyl-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAKABOTZNERRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439933
Record name tert-Butyl methyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(3-oxopropyl)carbamate

CAS RN

273757-11-2
Record name tert-Butyl methyl(3-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(3-oxopropyl)carbamate
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Synthesis routes and methods I

Procedure details

A catalytic amount of TEMPO was added to a mixture of 20 g (1 eq.) tert-butyl 3-hydroxypropyl(methyl)carbamate in 200 ml dichloromethane and 17.7 g (2 eq.) sodium hydrogen carbonate in 100 ml water at 0° C. 140 ml (7 eq.) NaOCl were then added dropwise over a period of 30 min to the solution at a temperature of 0° C. and the reaction mixture obtained was stirred for a further 15 min at 0° C. The reaction course was monitored by thin-layer chromatography (40% EtOAc/hexane). Once the conversion was complete, the reaction mixture was mixed with 150 ml water and the phases were separated. The organic phase was dried over Na2SO4. Following removal of the solvent under reduced pressure, 16 g (85%) of product were obtained in the form of a yellowish oil.
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20 g
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17.7 g
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200 mL
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100 mL
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140 mL
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150 mL
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EtOAc hexane
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85%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dimethylsulfoxide (6.22 ml, 87.6 mmol) was dissolved in dry dichloromethane (100 ml) under nitrogen and the solution was cooled to −78° C. with stirring. Oxalyl chloride (3.95 ml, 45.4 mmol) was then added dropwise and the solution was stirred at −78° C. for a further 30 minutes when effervescence had ceased. A solution of 1,1-dimethylethyl (3-hydroxypropyl)methylcarbamate (6.62 g, 35.0 mmol) in dichloromethane (100 ml) was then added dropwise at −78° C. The resultant solution was stirred at −78° C. for 45 minutes, then a solution of methylamine (24.4 ml, 175 mmol) in dichloromethane (50 ml) was added. The resultant solution was allowed to warm to room temperature and stirred for a further 18 h. The reaction mixture was then poured into brine and extracted with dichloromethane three times. The combined organic fractions were then washed with brine, dried (MgSO4) and evaporated. The residue was triturated with diethyl ether and filtered. The solvent was evaporated to give the title compound (6.60 g, 100%) as an orange oil.
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brine
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0 (± 1) mol
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6.22 mL
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100 mL
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6.62 g
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100 mL
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50 mL
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100%

Synthesis routes and methods IV

Procedure details

Commercially available tert-butyl(3-hydroxypropyl)(methyl)carbamate (1.858 g, 9.82 mmol) was solubilised in DCM (40 ml) and treated with sodium bicarbonate (4.12 g, 49.1 mmol) followed by Dess-Martin reagent (5.21 g, 12.28 mmol). The reaction mixture was stirred at RT for 2 hrs and then partitioned between DCM and sodium bicarbonate solution. Sodium thiosulphate was added and the organic portion was separated. The aqueous layer was extracted with DCM (×2) and the combined organic extracts were dried over MgSO4 (anh), filtered and evaporated under reduced pressure to afford the title compound without further purification;
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1.858 g
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4.12 g
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5.21 g
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40 mL
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Synthesis routes and methods V

Procedure details

Dimethylsulfoxide (6.22 ml, 87.6 mmol) was dissolved in dry dichloromethane (100 ml) under nitrogen and the solution was cooled to −78° C. with stirring. Oxalyl chloride (3.95 ml, 45.4 mmol) was then added dropwise and the solution was stirred at −78° C. for a further 30 minutes when effervescence had ceased. A solution of (3-hydroxypropyl)methylcarbamic acid, 1,1-dimethylethyl ester (6.62 g, 35.0 mmol) in dichloromethane (100 ml) was then added dropwise at −78° C. The resultant solution was stirred at −78° C. for 45 minutes, then a solution of triethylamine (24.4 ml, 175 mmol) in dichloromethane (50 ml) was added. The resultant solution was allowed to warm to room temperature and stirred for a further 18 h. The reaction mixture was then poured into brine and extracted with dichloromethane three times. The combined organic fractions were then washed with brine and dried over magnesium sulfate. The solvent was evaporated and the residue triturated with diethyl ether and filtered. The solvent was evaporated to give the title compound (6.60 g, 100%) as an orange oil.
Name
brine
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0 (± 1) mol
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solvent
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6.22 mL
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reactant
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100 mL
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3.95 mL
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6.62 g
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100 mL
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resultant solution
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24.4 mL
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50 mL
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resultant solution
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0 (± 1) mol
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Reaction Step Seven
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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